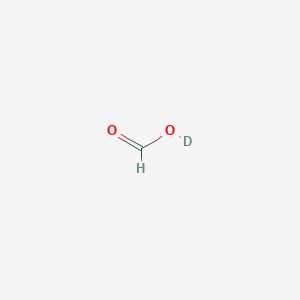

Formic Acid O-d

Description

Properties

IUPAC Name |

deuterio formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239024 | |

| Record name | Formic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-94-0 | |

| Record name | Formic acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic [2H]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Formic Acid-O-d (DCOOH) for Advanced NMR Spectroscopy

This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) properties of formic acid-O-d (DCOOH), a versatile solvent and reagent in modern spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer field-proven insights into the practical application and theoretical underpinnings of using DCOOH in your NMR experiments.

Introduction: The Unique Utility of Formic Acid-O-d in NMR

Formic acid, the simplest carboxylic acid, possesses a unique set of physical and chemical properties that make it a valuable, albeit specialized, solvent in NMR spectroscopy. Its deuterated isotopologue, formic acid-O-d (DCOOH), where the acidic proton is replaced by deuterium, is particularly useful. It serves as a protic solvent capable of dissolving highly polar compounds, such as amino acids, peptides, and other biomolecules, which are often intractable in common deuterated solvents like chloroform-d or DMSO-d₆.[1] Furthermore, the selective deuteration at the oxygen atom allows for the study of hydrogen bonding and proton exchange phenomena, providing a deeper understanding of molecular interactions and dynamics.

The use of formic acid can be particularly advantageous in studies involving large, fibrous protein complexes that are otherwise difficult to solubilize.[2] Its ability to disrupt hydrogen bonds and interact with hydrophobic residues can facilitate the acquisition of high-quality NMR data for challenging biological systems.[2]

Core NMR Properties of Formic Acid-O-d

The utility of DCOOH in NMR spectroscopy is fundamentally dictated by the characteristic chemical shifts and coupling constants of its constituent nuclei: ¹H, ¹³C, and ²H. Understanding these parameters is critical for accurate spectral interpretation and experimental design.

¹H NMR Spectroscopy

The ¹H NMR spectrum of formic acid-O-d is dominated by the formyl proton (H-C=O). The chemical shift of this proton is sensitive to the solvent environment, concentration, and temperature.

-

Chemical Shift (δ) : The formyl proton typically resonates in the downfield region of the spectrum, generally between 8.0 and 8.3 ppm .[3][4] This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. In a non-polar solvent like CDCl₃, the acidic proton of any residual non-deuterated formic acid (HCOOH) can appear as a broad signal significantly further downfield, often between 10 and 12 ppm, due to strong hydrogen bonding.[4][5]

-

Coupling Constants (J) : The formyl proton exhibits coupling to the carbonyl carbon (¹³C). The one-bond coupling constant, ¹J(¹³C,¹H) , is typically in the range of 240-250 Hz .[6] Due to the deuteration at the oxygen, a two-bond coupling to deuterium, ²J(¹H,²H) , may be observable, though often it is a small value and may be difficult to resolve.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of DCOOH is characterized by a single resonance for the carbonyl carbon.

-

Chemical Shift (δ) : The carbonyl carbon is highly deshielded and its resonance appears far downfield, typically in the range of 160-185 ppm .[7] The exact chemical shift is influenced by the solvent and the extent of hydrogen bonding.

-

Coupling Constants (J) : The carbonyl carbon is coupled to the directly attached formyl proton. As mentioned, the ¹J(¹³C,¹H) is substantial. In a ¹³C spectrum of a sample containing DCOOH, this carbon will also be coupled to the deuterium atom, resulting in a ¹J(¹³C,²H) coupling. The magnitude of ¹J(C,D) is related to the corresponding proton coupling by the gyromagnetic ratios of the two nuclei (γH/γD ≈ 6.514), and would be expected to be in the range of 37-38 Hz .

²H (Deuterium) NMR Spectroscopy

Deuterium NMR provides unique insights into the local environment and dynamics of the O-D group.

-

Chemical Shift (δ) : The deuterium chemical shift will be very similar to the proton chemical shift of the hydroxyl group in non-deuterated formic acid, but it is observed in a separate spectral window.

-

Quadrupolar Relaxation : Deuterium is a quadrupolar nucleus (spin I=1), meaning its relaxation is dominated by the interaction of its nuclear quadrupole moment with the local electric field gradient.[8] This interaction is a sensitive probe of molecular motion and order. The deuterium quadrupole coupling constant (DQCC) is a key parameter in these studies. For DCOOH, the measured quadrupole coupling strength along the O-D bond direction has been determined to be eqQ = 391 kHz .[9] This large value indicates a significant electric field gradient at the deuterium nucleus.

Summary of NMR Data

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) | Notes |

| ¹H (formyl) | 8.0 - 8.3 ppm | ¹J(¹³C,¹H) ≈ 240-250 Hz | Chemical shift is solvent and temperature dependent. |

| ¹³C (carbonyl) | 160 - 185 ppm | ¹J(¹³C,¹H) ≈ 240-250 Hz; ¹J(¹³C,²H) ≈ 37-38 Hz | Highly deshielded carbon. |

| ²H (hydroxyl) | Similar to ¹H of OH | DQCC (eqQ) = 391 kHz | Quadrupolar nucleus, providing information on dynamics. |

Practical Guide to Using Formic Acid-O-d in NMR

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR data. The following protocol provides a step-by-step guide for preparing a sample using formic acid-O-d.

-

Analyte Preparation : Ensure your analyte is dry and free of any residual solvents. Weigh the desired amount of your compound directly into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for ¹³C NMR, 50-100 mg may be required, depending on the molecular weight and solubility of the compound.[10]

-

Solvent Addition : Add the appropriate volume of formic acid-O-d to the vial to dissolve the sample. For a standard 5 mm NMR tube, a volume of 0.6-0.7 mL is recommended.[10]

-

Dissolution : Gently agitate the vial to dissolve the compound. If necessary, gentle warming or vortexing can be employed. Visually inspect the solution to ensure complete dissolution.

-

Filtration : It is crucial to have a solution free of any particulate matter. Filter the sample solution through a small plug of cotton or glass wool placed in a Pasteur pipette directly into a clean NMR tube.[11]

-

Sample Transfer and Sealing : Transfer the filtered solution to the NMR tube. Ensure the filling height is appropriate for your spectrometer (typically 4-5 cm for a 5 mm tube).[12] Cap the NMR tube securely. For sensitive samples or long experiments, sealing the cap with parafilm is recommended.

-

Cleaning : Thoroughly clean the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Considerations for Experimental Design

-

Temperature Effects : The chemical shifts of protons involved in hydrogen bonding, such as the formyl proton of formic acid, are often temperature-dependent.[13][14] Increasing the temperature generally leads to a decrease in hydrogen bonding, which can cause the proton signal to shift upfield. This property can be exploited in variable-temperature (VT) NMR studies to probe intermolecular interactions.[15]

-

Concentration Effects : The concentration of the analyte in formic acid can also influence the chemical shifts, particularly for protons involved in intermolecular interactions. It is advisable to keep the concentration consistent when comparing different samples.

-

pH Effects : The acidity of formic acid can lead to protonation of certain analytes, which will significantly alter their NMR spectra. The observed chemical shifts will be a population-weighted average of the protonated and non-protonated species if the exchange is fast on the NMR timescale.[16]

Structural Insights and Advanced Applications

The unique properties of formic acid-O-d enable a range of advanced NMR applications, particularly in the study of biomolecules and complex organic systems.

The deuteration at the hydroxyl position allows for the unambiguous study of the formyl proton's interactions without interference from the acidic proton signal. This is particularly useful in experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), where through-space interactions are probed. The quadrupolar nature of the deuterium nucleus also provides a powerful handle for studying the dynamics and local ordering of molecules in solution through relaxation measurements.

In the context of drug development, understanding how a potential drug molecule interacts with a polar environment is crucial. Formic acid-O-d can serve as a mimic for the carboxylic acid side chains of amino acids like aspartate and glutamate, providing insights into potential binding interactions in a protein active site.

Conclusion

Formic acid-O-d is a powerful tool in the arsenal of the modern NMR spectroscopist. Its ability to dissolve polar compounds, coupled with its unique NMR properties, opens up avenues for the characterization of a wide range of challenging chemical and biological systems. By understanding the principles outlined in this guide, researchers can leverage the full potential of DCOOH to gain deeper insights into molecular structure, dynamics, and interactions.

References

-

Measurements of Deuterium Quadrupole Coupling in Formic Acid. (n.d.). AIP Publishing. Retrieved from [Link]

- Physical Properties - Formic Acid. (n.d.). Google Sites.

-

What Are The Physical Properties Of Formic Acid? - Chemistry For Everyone. (2025, March 31). YouTube. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

The temperature dependence of the COOH ¹H NMR chemical shifts of... (n.d.). ResearchGate. Retrieved from [Link]

-

Formic Acid. (n.d.). PubChem. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Formic Acid Structure – HCOOH. (n.d.). BYJU'S. Retrieved from [Link]

-

13 C NMR Chemical Shifts in Formic Acid of Some Widely Used Laboratory Solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). ACS Publications. Retrieved from [Link]

-

Why is Verkade's base needed in detecting formic acid via NMR? (2023, March 17). ResearchGate. Retrieved from [Link]

-

How to make an NMR sample. (n.d.). University of Sheffield. Retrieved from [Link]

-

Deuterium NMR. (n.d.). Grokipedia. Retrieved from [Link]

-

Temperature-dependent 1 H NMR spectra (400 MHz, D 2 O) of 3a-c and 5d.... (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Proton Shifts for Residual Solvent Impurities. (n.d.). Stony Brook University. Retrieved from [Link]

-

(a) ¹H NMR spectrum of formic acid after solvent (H2O) suppression... (n.d.). ResearchGate. Retrieved from [Link]

-

¹H NMR spectra for formic acid dissolved in methanol and adjusted to different pH values. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

-

NMR Sample Preparation Instructions. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC. (n.d.). PubMed Central. Retrieved from [Link]

-

Deuteron Quadrupole Coupling Constants and Reorientation Correlation Times of Cations in Amino Acid Ionic Liquids. (n.d.). PubMed Central. Retrieved from [Link]

-

Deuteron Quadrupole Coupling Constants and Reorientation Correlation Times of Cations in Amino Acid Ionic Liquids. (2025, October 28). ResearchGate. Retrieved from [Link]

-

Quadrupolar Coupling. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University. Retrieved from [Link]

-

Formic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

1H NMR Coupling Constants. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

13>C->1>H coupling constants as a conformational tool for structural assignment of quinic and octulosonic Acid. (n.d.). Vrije Universiteit Amsterdam. Retrieved from [Link]

-

Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PubMed Central. Retrieved from [Link]

-

Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

How Does Temperature Affect NMR? (2025, July 21). YouTube. Retrieved from [Link]

-

15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). PubMed Central. Retrieved from [Link]

-

calculating & reporting coupling constants. (2022, October 24). YouTube. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]

-

Aqueous phase homogeneous formic acid disproportionation into methanol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

On the vibrations of formic acid predicted from first principles. (n.d.). PubMed Central. Retrieved from [Link]

-

NMR Properties of the Formic Acid Dimer. (2006). Polish Journal of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitating denaturation by formic acid: imperfect repeats are essential to the stability of the functional amyloid protein FapC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Formic acid(64-18-6) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Isotopic Purity of Formic Acid O-d (HCOOD)

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and isotopic analysis of O-deuterated formic acid (Formic Acid O-d, HCOOD). Deuterated compounds are critical tools in drug discovery and development, where they serve as internal standards for mass spectrometry, probes for metabolic studies, and agents to enhance pharmacokinetic profiles through the kinetic isotope effect.[1][2] Formic acid, a common mobile phase additive in liquid chromatography-mass spectrometry (LC-MS), is frequently required in its deuterated form to maintain chromatographic integrity while shifting the mass of the solvent adduct. This guide delves into the principal synthesis methodologies, from direct H/D exchange to precursor-based approaches, and details the rigorous analytical techniques—NMR spectroscopy and high-resolution mass spectrometry—required to validate isotopic purity. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to not only execute the procedures but also to troubleshoot and adapt them effectively.

Introduction: The Role of this compound in Advanced Research

The substitution of a hydrogen atom with its stable, non-radioactive isotope, deuterium, is a subtle yet powerful modification in medicinal and analytical chemistry.[1] This alteration can profoundly impact a molecule's metabolic fate by strengthening the C-D bond compared to the C-H bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] This effect can slow metabolic degradation, prolonging a drug's half-life and potentially improving its therapeutic index.[]

This compound (HCOOD) is a fundamental deuterated reagent. Its primary application lies in its use as a component of the mobile phase in LC-MS-based bioanalysis.[4] Using HCOOD instead of standard formic acid (HCOOH) prevents the formation of [M+HCOOH+H]⁺ adducts that could interfere with the mass-to-charge ratio of the analyte of interest, especially when using deuterated internal standards. The efficacy of these applications is directly contingent on the isotopic purity of the deuterated reagent. Low purity introduces confounding signals and undermines the quantitative accuracy of sensitive assays. This guide, therefore, addresses the two pillars of utilizing HCOOD: its robust synthesis and its accurate characterization.

Core Synthesis Methodologies: Pathways to High Purity HCOOD

The synthesis of this compound primarily revolves around introducing a deuterium atom onto the acidic oxygen. The choice of method is a trade-off between simplicity, cost, and the ultimately required level of isotopic enrichment.

Method 1: Direct Hydrogen/Deuterium (H/D) Exchange

This is the most straightforward approach, leveraging the lability of the carboxylic acid proton.

-

Causality and Mechanism: The method is based on the reversible acid-base equilibrium between formic acid and a deuterium source, typically deuterium oxide (D₂O). By using a large molar excess of D₂O, the equilibrium (HCOOH + D₂O ⇌ HCOOD + HDO) is driven towards the product side, in accordance with Le Châtelier's principle. Multiple cycles of exchange, where the HDO/D₂O mixture is removed and replaced with fresh D₂O, can further enhance the isotopic enrichment.

-

Advantages: Simplicity, safety, and the use of a relatively inexpensive deuterium source (D₂O).[5][6]

-

Disadvantages: It is an equilibrium-driven process, making it challenging to achieve isotopic purity >99% without multiple, time-consuming cycles. The final product is a solution in D₂O, requiring subsequent purification if neat HCOOD is needed.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 mole of high-purity formic acid with 10 moles of deuterium oxide (D₂O, 99.8%+ purity).

-

Equilibration: Stir the mixture at a gentle reflux (approx. 100-110 °C) for 4-6 hours to allow for complete equilibration.

-

Purification: Carefully remove the D₂O/HDO mixture and residual formic acid via fractional distillation. The boiling point of formic acid is 100.8 °C, very close to that of water, making an efficient fractional distillation column essential.

-

Iteration (Optional): For higher isotopic purity, repeat steps 1-3 with the enriched formic acid fraction and fresh D₂O.

-

Validation: Analyze the isotopic purity of the final product using NMR or MS as described in Section 3.

Method 2: Synthesis from Precursors

This approach builds the HCOOD molecule from a non-deuterated carbon backbone and a deuterated reagent, offering a pathway to very high isotopic enrichment in a single reaction.

-

Causality and Mechanism: This strategy relies on an irreversible (or nearly irreversible) stoichiometric reaction. By reacting a formate salt with a strong deuterated acid, the deuterium is incorporated directly and quantitatively. Anhydrous conditions are paramount; any protic impurity (H₂O) will compete with the deuterated acid, leading to isotopic dilution and the formation of HCOOH.[7]

-

Advantages: Capable of achieving very high isotopic purity (>99.5%) in a single step.

-

Disadvantages: Requires handling of highly corrosive and expensive deuterated strong acids (e.g., D₂SO₄). The reaction must be performed under strictly anhydrous conditions.

-

Reagent Preparation: Use anhydrous sodium formate (HCOONa), dried in a vacuum oven at 120 °C for 12 hours. Use deuterated sulfuric acid (D₂SO₄, 98%+ in D₂O). All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: In a three-neck flask under an inert atmosphere, suspend 1 mole of anhydrous sodium formate in an anhydrous, inert solvent (e.g., diethyl ether).[8]

-

Acidification: Cool the stirred suspension in an ice bath (0-5 °C). Slowly add 0.5 moles of D₂SO₄ dropwise via a dropping funnel. The reaction is exothermic and produces a solid byproduct (Na₂SO₄). The stoichiometry is 2 HCOONa + D₂SO₄ → 2 HCOOD + Na₂SO₄.

-

Isolation: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Filter the mixture to remove the sodium sulfate precipitate.

-

Purification: The resulting filtrate, a solution of HCOOD in the organic solvent, is purified by fractional distillation to remove the solvent and isolate the pure HCOOD product.

-

Validation: Confirm chemical identity and isotopic purity via the methods in Section 3.

Data Presentation: Comparison of Synthesis Methods

| Feature | Method 1: Direct H/D Exchange | Method 2: Acidification of Sodium Formate |

| Principle | Reversible Equilibrium | Irreversible Stoichiometric Reaction |

| Deuterium Source | D₂O | D₂SO₄ (or other strong deuterated acid) |

| Typical Purity | 95-98% (single pass) | >99.5% |

| Key Requirement | Large molar excess of D₂O | Strictly anhydrous conditions |

| Safety Concerns | Standard handling of acids | Handling of highly corrosive D₂SO₄ |

| Cost-Effectiveness | More economical for lower purity | Higher cost due to expensive reagents |

| Primary Use Case | Applications tolerant of <99% purity | High-purity standards, demanding applications |

A Self-Validating System for Isotopic Purity Determination

The trustworthiness of any quantitative study using HCOOD rests on the accurate determination of its isotopic purity. A robust analytical workflow employs orthogonal techniques to provide a self-validating system.

Technique 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR is a primary quantitative technique that directly measures the nuclei in a sample.[9] It is the gold standard for determining the extent of deuteration at specific molecular sites.

-

Expertise & Causality: In ¹H NMR, the replacement of the hydroxyl proton (O-H) with a deuteron (O-D) results in the disappearance of the corresponding signal. By integrating the residual O-H signal against the non-exchangeable C-H proton signal, a direct and highly accurate measure of isotopic enrichment can be calculated. Deuterium itself has a nuclear spin (I=1) but resonates at a much different frequency and is typically not observed in a standard ¹H spectrum.[10]

-

Sample Preparation: Prepare a solution of the synthesized this compound in a dry, deuterated NMR solvent (e.g., CDCl₃ or Acetone-d₆). It is critical that the solvent is anhydrous to prevent post-dissolution H/D exchange.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full magnetization recovery, which is crucial for accurate integration.

-

Data Analysis:

-

Identify the signal for the formyl proton (C-H), which typically appears around 8.0 ppm.

-

Identify the broad signal for the acidic proton (O-H), which can range from 10-12 ppm.

-

Carefully integrate both signals.

-

Calculate the isotopic purity using the formula: Isotopic Purity (%) = [1 - (Integral of O-H / Integral of C-H)] * 100

-

Technique 2: High-Resolution Mass Spectrometry (HRMS)

HRMS offers exceptional sensitivity and the ability to resolve ions with very small mass differences, making it ideal for distinguishing between H/D isotopologues.[11]

-

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing formic acid. In negative ion mode, HCOOH will be detected as the [M-H]⁻ ion at m/z 45.003, while HCOOD will be detected as the [M-D]⁻ ion at m/z 44.997. In positive ion mode, adducts may form. The high resolving power of an Orbitrap or TOF mass spectrometer can separate these signals. The relative abundance of these ions is used to determine the isotopic purity.[12]

-

Trustworthiness Note: A key consideration is the potential for in-source H/D back-exchange if any protic solvents (like residual water or methanol) are present in the system.[11] Therefore, results should be confirmed by NMR, and the MS method should be carefully validated using anhydrous mobile phases.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the synthesized this compound in an anhydrous solvent such as acetonitrile.[4]

-

Infusion Analysis: Directly infuse the sample into the ESI source to minimize chromatographic effects and potential exchange with mobile phase protons.

-

MS Conditions:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Negative ESI is often preferred for simplicity ([M-H]⁻ vs [M-D]⁻).

-

Resolution: Set to >50,000 to ensure baseline separation of isotopologues.

-

-

Data Analysis:

-

Acquire the mass spectrum over the relevant m/z range (e.g., m/z 44-46).

-

Extract the ion chromatograms or measure the signal intensities for the deprotonated HCOOH (m/z 45.003) and the deprotonated HCOOD (from the D, giving m/z 44.997).

-

Calculate isotopic purity: Isotopic Purity (%) = [Intensity(HCOOD ion) / (Intensity(HCOOD ion) + Intensity(HCOOH ion))] * 100

-

Visualization of Workflows

Synthesis Workflow Diagram

Caption: Orthogonal analytical workflows for validating isotopic purity.

References

-

Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

-

NileRed. (2023). Making Formic Acid. YouTube. [Link]

-

ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. [Link]

-

PubMed. (2016). Formic acid hydrolysis/liquid chromatography isotope dilution mass spectrometry: An accurate method for large DNA quantification. [Link]

-

Organic Syntheses. Acetic Formic Anhydride. [Link]

-

PubMed. (2012). Highly efficient D2 generation by dehydrogenation of formic acid in D2O through H+/D+ exchange on an iridium catalyst: application to the synthesis of deuterated compounds by transfer deuterogenation. [Link]

-

ResearchGate. Direct synthesis of formic acid from carbon dioxide and hydrogen: A thermodynamic and experimental study using poly-urea encapsulated catalysts. [Link]

-

Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. [Link]

- Google Patents.

-

PubMed. (2019). Deoxygenative Deuteration of Carboxylic Acids with D2 O. [Link]

-

Royal Society of Chemistry. (2016). Hydrogenation of CO2 to formic acid over a non-precious metal-based polymeric catalyst. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

ResearchGate. (2022). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

-

ResearchGate. (2018). How to synthesize N-formyl containing molecules using deuterated formic acid (DCOOH)?. [Link]

-

KTH Royal Institute of Technology. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

ResearchGate. (2022). Carbon Dioxide Hydrogenation to Formic Acid with Self‐Separating Product and Recyclable Catalyst Phase. [Link]

-

Organic Syntheses. (2014). Procedure for the Synthesis of N-Formylbenzotriazole. [Link]

-

ResearchGate. Sources to formic acid studied by carbon isotopic analysis and air mass characterization. [Link]

-

Royal Society of Chemistry. (2021). A highly selective decarboxylative deuteration of carboxylic acids. [Link]

-

Scilit. (2018). Deoxygenative Deuteration of Carboxylic Acids with D2O. [Link]

-

PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

-

University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deoxygenative Deuteration of Carboxylic Acids with D2 O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. CN1153767A - Formic acid and sodium sulfate producing method - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Formic Acid O-d (DCOOH)

Introduction

In the landscape of modern analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. This guide provides a detailed exploration of the ¹H NMR spectrum of formic acid O-d (DCOOH), a simple yet informative molecule. By replacing the acidic proton with a deuterium atom, we can isolate and scrutinize the formyl proton, offering insights into chemical environment, isotopic effects, and spin-spin coupling phenomena. This document is intended for researchers and drug development professionals who utilize NMR spectroscopy and seek a deeper, field-proven understanding of spectral interpretation and experimental design.

Theoretical Framework: Decoding the DCOOH Spectrum

The ¹H NMR spectrum of DCOOH is governed by fundamental principles of chemical shift and spin-spin coupling. A thorough grasp of these concepts is essential for accurate interpretation.

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. The formyl proton (H-C=O) in formic acid is directly attached to a carbonyl carbon, which in turn is bonded to two highly electronegative oxygen atoms. This arrangement causes a significant withdrawal of electron density from around the formyl proton, a phenomenon known as deshielding.[1] This deshielding effect means that a stronger external magnetic field is required for the proton to achieve resonance, resulting in a signal that appears far downfield in the ¹H NMR spectrum.

The typical chemical shift for the formyl proton of formic acid and its derivatives is found in the range of 8.0 to 8.5 ppm.[2][3][4] However, this value is highly sensitive to the solvent environment. Hydrogen bonding interactions between the solute and solvent can alter the electron density around the proton, causing shifts in its resonance frequency.[5][6] For instance, the chemical shift of the formyl proton is ~8.06 ppm in CDCl₃ and ~8.26 ppm in D₂O.[2]

The Deuterium Isotope Effect

Replacing the hydroxyl proton with deuterium (D) to form DCOOH has two primary consequences for the ¹H NMR spectrum. First, the highly labile and broad signal of the acidic proton, which would typically appear above 10 ppm, is absent because deuterium is not observed in a standard proton NMR experiment.[7] Second, the substitution can induce a small change in the chemical shift of the nearby formyl proton, known as a deuterium isotope effect.[8][9][10] This effect arises from the subtle differences in vibrational energy levels between C-H and C-D bonds.

Spin-Spin Coupling: The H-D Interaction

The most distinctive feature of the DCOOH ¹H NMR spectrum is the splitting pattern of the formyl proton signal. This arises from spin-spin coupling, an interaction between the magnetic moments of neighboring nuclei transmitted through the bonding electrons.[11]

Unlike a proton (¹H), which has a spin quantum number (I) of ½, a deuterium (²H or D) nucleus has a spin of I=1. According to the multiplicity rule (n+1 for spin-½ nuclei), a nucleus with spin I will split a coupled proton into 2nI + 1 lines, where n is the number of equivalent nuclei. For the formyl proton in DCOOH, it is coupled to one deuterium nucleus (n=1, I=1). Therefore, the signal is split into (2 * 1 * 1) + 1 = 3 lines. This results in a characteristic 1:1:1 triplet .

The magnitude of this interaction is the coupling constant, J. For a two-bond coupling between a proton and a deuteron (²JHD), the value is typically small, on the order of 1-2 Hz.[12] This coupling constant is independent of the external magnetic field strength.[13]

Spectral Analysis of this compound (DCOOH)

A high-resolution ¹H NMR spectrum of DCOOH will exhibit a single resonance corresponding to the formyl proton.

-

Signal: A 1:1:1 triplet.

-

Integration: 1H.

-

Chemical Shift (δ): Approximately 8.0-8.5 ppm, dependent on solvent and concentration.[2][3][14]

-

Coupling Constant (²JHD): Approximately 1-2 Hz.

The following table summarizes the expected NMR parameters for the formyl proton in DCOOH.

| Parameter | Expected Value | Rationale |

| Chemical Shift (δ) | ~8.0 - 8.5 ppm | Deshielding by adjacent electronegative oxygen atoms.[1][15] Value is solvent-dependent.[5] |

| Multiplicity | 1:1:1 Triplet | Coupling to a single deuterium nucleus, which has a spin of I=1. |

| Coupling Constant (²JHD) | ~1 - 2 Hz | Typical magnitude for a two-bond proton-deuterium coupling.[12] |

Visualizing the Spin System of DCOOH

To clarify the interaction leading to the observed spectrum, the spin system of DCOOH can be visualized. The diagram below illustrates the through-bond coupling between the formyl proton (H) and the deuterium (D) nucleus.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Formic acid(64-18-6) 1H NMR [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. J-coupling - Wikipedia [en.wikipedia.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Formic Acid O-d chemical shifts and coupling constants

An In-Depth Technical Guide to the NMR Spectroscopy of Formic Acid-d1 (HCOOD)

Introduction

Formic acid-d1 (HCOOD), the deuterated isotopologue of the simplest carboxylic acid, serves as a fundamental molecule in fields ranging from catalysis and hydrogen storage to metabolomics. Its unique nuclear magnetic resonance (NMR) properties, stemming from the substitution of the acidic proton with deuterium, provide a rich source of structural and environmental information. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of HCOOD, intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quantitative analysis. We will move beyond a simple recitation of values to explore the causality behind the observed chemical shifts and coupling constants, grounding our discussion in established spectroscopic principles and field-proven experimental insights.

Part 1: The ¹H NMR Spectrum of Formic Acid-d1

The ¹H NMR spectrum of HCOOD is deceptively simple, dominated by a single resonance corresponding to the formyl proton (H-C=O). However, the precise chemical shift of this proton and its fine structure are highly sensitive to its molecular environment.

Formyl Proton (¹H) Chemical Shift: A Probe of Intermolecular Interactions

The formyl proton is directly attached to a carbonyl carbon, which is an electron-withdrawing group. This deshielding effect places the resonance in the downfield region of the spectrum, typically between 8.0 and 8.5 ppm.[1] The exact position is profoundly influenced by the choice of solvent due to variations in hydrogen bonding and bulk magnetic susceptibility.

The Causality of Solvent Effects: Solvents capable of acting as hydrogen-bond acceptors (e.g., DMSO, D₂O) will interact with the partially positive formyl proton and the deuteroxyl group (O-D). This interaction perturbs the local electron density. In protic solvents like D₂O, rapid chemical exchange and strong hydrogen bonding with the solvent shell lead to significant deshielding, pushing the chemical shift further downfield compared to less interactive solvents like CDCl₃.[1]

The Unresolved Two-Bond H-D Coupling (²JHD)

A key feature of the HCOOD spectrum is the coupling between the formyl proton and the deuterium on the adjacent oxygen atom (a two-bond or geminal coupling). In theory, this ²JHD coupling should split the formyl proton signal into a 1:1:1 triplet, as deuterium is a spin-1 nucleus.

Consequently, the expected ²JHD coupling constant is predicted to be less than 0.5 Hz (i.e., 3 Hz / 6.51). This value is smaller than the typical line widths observed in routine NMR experiments, making the coupling unresolvable and resulting in the observation of a sharp singlet.

Part 2: The ¹³C NMR Spectrum of Formic Acid-d1

The ¹³C NMR spectrum provides complementary information, focusing on the single carbon atom of the molecule.

Carbonyl (¹³C) Chemical Shift

The carbonyl carbon of HCOOD resonates significantly downfield, typically in the range of 163-171 ppm.[1] This substantial deshielding is a hallmark of carboxylic acid carbons and is caused by two primary factors:

-

Electronegativity: The two highly electronegative oxygen atoms pull electron density away from the central carbon atom.

-

Hybridization: The sp² hybridization of the carbonyl carbon means it has more s-character than an sp³ carbon, which also contributes to a downfield shift.[5]

Similar to the formyl proton, the ¹³C chemical shift shows a clear, albeit less pronounced, dependence on the solvent environment.

The One-Bond C-H Coupling Constant (¹JCH)

When a ¹³C spectrum is acquired without proton decoupling, the carbonyl signal is split into a doublet by the directly attached formyl proton. The magnitude of this one-bond coupling constant, ¹JCH, is a powerful indicator of the hybridization of the carbon atom.

Theoretical Grounding: The magnitude of ¹JCH is directly proportional to the amount of s-character in the C-H bonding orbital. For sp²-hybridized carbons, this value is typically in the range of 155-170 Hz.[3][6] For the formic acid monomer, theoretical calculations have determined a ¹JCH value of 227.9 Hz . This large value is characteristic of a C-H bond with significant s-character, further influenced by the electronegativity of the adjacent oxygen atoms. It is noteworthy that this value is significantly different from that of the formate anion (HCOO⁻), which is reported to be around 194.8 Hz, making this coupling constant a useful parameter for distinguishing between the protonated and deprotonated forms.[7]

Part 3: Summary of NMR Parameters

The following tables summarize the key NMR parameters for formic acid-d1 in various common deuterated solvents. This data provides a reliable reference for identifying and characterizing the molecule in different chemical environments.

Table 1: ¹H NMR Chemical Shifts for the Formyl Proton of Formic Acid. [1]

| Deuterated Solvent | Chemical Shift (δ, ppm) |

| CDCl₃ | 8.02 |

| Acetone-d₆ | 8.11 |

| CD₃CN | 8.03 |

| DMSO-d₆ | 8.18 |

| CD₃OD | 8.08 |

| D₂O | 8.22 |

Table 2: ¹³C NMR Chemical Shifts for the Carbonyl Carbon of Formic Acid. [1]

| Deuterated Solvent | Chemical Shift (δ, ppm) |

| CDCl₃ | 166.16 |

| Acetone-d₆ | 163.78 |

| CD₃CN | 164.20 |

| DMSO-d₆ | 163.53 |

| CD₃OD | 166.72 |

| D₂O | 171.60 |

Table 3: Key Coupling Constants in Formic Acid-d1.

| Coupling | Nuclei Involved | Typical Value (Hz) | Notes |

| ¹JCH | ¹³C — ¹H | 227.9 | A large, characteristic one-bond coupling. Value is for the monomer. |

| ²JHD | ¹H — C — O — D | < 0.5 (Calculated) | Typically unresolved in standard spectra, leading to a singlet ¹H signal. |

Part 4: Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for HCOOD, a self-validating protocol is essential. The following steps outline a robust methodology.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Use formic acid-d1 (HCOOD) of high isotopic purity (e.g., 98 atom % D).

-

Solvent: Select a high-purity deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) from a sealed ampoule to minimize contamination with water and other impurities.

-

Concentration: Prepare a sample of approximately 5-10 mg/mL. For a standard 5 mm NMR tube, this corresponds to dissolving ~3-6 mg of HCOOD in 0.6 mL of deuterated solvent.

-

Internal Standard: Add a suitable internal standard for referencing. For organic solvents, tetramethylsilane (TMS) is the standard (0 ppm). For D₂O, use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) (0 ppm).[1] The use of a standard ensures data is comparable across different experiments and spectrometers.

-

Mixing: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution.

-

-

Spectrometer Setup & Data Acquisition:

-

Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is a critical step to achieve sharp signals and resolve fine couplings, if present. A well-shimmed sample will show a narrow, symmetric solvent peak.

-

¹H NMR Acquisition:

-

Load a standard 1D proton experiment.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a 30° or 45° pulse angle to allow for a short relaxation delay (e.g., 1-2 seconds) without saturating the signal.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 128 to 1024) as the ¹³C nucleus is much less sensitive than ¹H.

-

-

¹³C NMR (Proton-Coupled) Acquisition:

-

To measure ¹JCH, run a ¹³C experiment without proton decoupling (e.g., zg).

-

This experiment will require significantly more scans to achieve adequate signal-to-noise for the split doublet.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Fourier transform the Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the internal standard (TMS or TSP) to 0.00 ppm.

-

Integrate the signals and measure the peak positions and coupling constants.

-

Visualization of Key Concepts

The following diagrams illustrate the structure, coupling pathways, and experimental workflow for the NMR analysis of formic acid-d1.

Caption: Molecular structure of Formic Acid-d1 (HCOOD).

Caption: Key scalar (J) couplings in Formic Acid-d1.

Caption: Experimental workflow for NMR analysis of HCOOD.

References

-

Cromwell, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1947-1963. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 4, 2026, from [Link]

-

Williamson, R. T., et al. (2014). 1JCH NMR Profile: Identification of Key Structural Features and Functionalities by Visual Observation and Direct Measurement of One-Bond Proton-Carbon Coupling Constants. Journal of Organic Chemistry, 79(8), 3583-3594. [Link]

-

Human Metabolome Database. (2016). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved January 4, 2026, from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved January 4, 2026, from [Link]

-

Zhang, Z., et al. (2017). Mechanism Investigation of Solvent Effect on Selective Decomposition of Formic Acid. Scientific Reports, 7, 46060. [Link]

-

Laureys, G., et al. (2021). CC-stretched formic acid: isomerisation, dimerisation, and carboxylic acid complexation. Physical Chemistry Chemical Physics, 23(46), 26274-26286. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved January 4, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 4, 2026, from [Link]

-

PharmaTutor. (2016). What is coupling constant? How it is calculated?. Retrieved January 4, 2026, from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved January 4, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). Formic Acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Iowa State University. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved January 4, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Duke NMR Center Coupling constants [sites.duke.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Formic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Average—Unveiling the Positional Isotopic Identity of Formic Acid

In the realm of analytical chemistry and drug development, precision is paramount. We often treat molecules as monolithic entities, defined by a single molecular weight. However, a deeper reality exists at the isotopic level. The natural abundance of stable isotopes, such as deuterium (²H or D), is not uniformly distributed within a molecule. This phenomenon, known as site-specific natural isotope fractionation (SNIF), provides a unique isotopic fingerprint that can reveal a molecule's synthetic history, biological origin, and reactive tendencies.

This technical guide moves beyond the textbook average of deuterium's natural abundance (approximately 0.0156% or 156 ppm) to provide a comprehensive exploration of its distribution within the formic acid (HCOOH) molecule.[1] For researchers utilizing formic acid as a reagent, a mobile phase additive in mass spectrometry, or as a metabolic byproduct, understanding its positional isotopic composition is not merely an academic exercise. It is a critical parameter that can influence experimental outcomes, from elucidating reaction mechanisms to ensuring the isotopic integrity of deuterated drug candidates.

This document is structured to provide both foundational knowledge and actionable protocols. We will delve into the theoretical underpinnings of isotopic fractionation, detail the state-of-the-art analytical techniques for its measurement, and discuss the profound implications of this knowledge in metabolic studies and pharmaceutical development.

The Dichotomy of Deuterium in Formic Acid: Formyl vs. Hydroxyl Positions

Formic acid possesses two chemically distinct hydrogen atoms: one covalently bonded to the carbon atom (the formyl hydrogen) and one bonded to an oxygen atom (the hydroxyl hydrogen).

The distribution of deuterium between these two positions is non-statistical and is governed by both thermodynamic and kinetic isotope effects that occur during the molecule's synthesis and subsequent environmental interactions.

-

Thermodynamic Isotope Effects: These arise from differences in the zero-point vibrational energies of C-H versus C-D and O-H versus O-D bonds. The stronger bond and lower zero-point energy of a C-D bond compared to a C-H bond typically lead to an enrichment of deuterium at sites that are more resistant to cleavage.[2]

-

Kinetic Isotope Effects (KIEs): During chemical reactions, bonds to hydrogen are broken more readily than bonds to deuterium. This results in a depletion of deuterium in the products of reactions where C-H or O-H bond cleavage is the rate-determining step.

The interplay of these effects means that formic acid from different origins—be it from a biological pathway, industrial synthesis from methanol, or atmospheric oxidation of volatile organic compounds—will exhibit a unique and measurable site-specific deuterium signature.[3][4]

Analytical Cornerstone: Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR)

The gold standard for determining the site-specific abundance of deuterium is Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) .[2][5] This powerful technique allows for the precise quantification of deuterium at each distinct position within a molecule.

The Causality Behind the SNIF-NMR Experiment

Unlike conventional ¹H NMR, which is often rendered impractical by the overwhelming signal of the protonated solvent, ²H NMR at natural abundance requires specific experimental considerations to achieve quantitative accuracy. The fundamental principle of SNIF-NMR is that the area of each deuterium signal in the ²H NMR spectrum is directly proportional to the number of deuterium nuclei at that specific molecular site.[5]

A typical workflow for the SNIF-NMR analysis of formic acid is depicted below:

Caption: Workflow for SNIF-NMR analysis of formic acid.

Protocol: Quantitative ²H NMR of Formic Acid

This protocol outlines the essential steps for the accurate determination of site-specific deuterium abundance in a formic acid sample.

I. Sample Preparation (Self-Validating System):

-

Solvent Selection: Use a dry, aprotic, and non-deuterated solvent such as acetonitrile. This is crucial to avoid signal overlap and isotopic exchange with the hydroxyl proton of formic acid.

-

Internal Standard: Employ an internal standard with a certified and known D/H ratio. Tetramethylurea (TMU) is a common choice as its deuterium signal does not overlap with those of formic acid.[6]

-

Gravimetric Preparation: Accurately weigh the formic acid sample, the non-deuterated solvent, and the internal standard into an NMR tube. Precise mass measurements are fundamental for accurate quantification.

-

Homogenization: Ensure the sample is thoroughly mixed to guarantee a homogeneous solution.

II. NMR Acquisition (Ensuring Quantitative Reliability):

-

Instrument Tuning: Tune the NMR probe for the deuterium frequency to ensure optimal sensitivity.

-

Pulse Angle: Use a 90° pulse angle to maximize the signal for each scan.

-

Relaxation Delay: Set a long relaxation delay (at least 5 times the longest T1 relaxation time of the deuterium nuclei being measured). This is the most critical parameter to ensure that all signals are fully relaxed before the next pulse, which is essential for accurate integration.

-

Number of Scans: A large number of scans (often several thousand) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

Proton Decoupling: Apply a proton decoupling sequence to collapse the deuterium signals into sharp singlets, which improves both resolution and the accuracy of integration.[6]

III. Data Processing and Calculation:

-

Spectral Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Carefully phase the spectrum and apply a baseline correction to ensure accurate signal integration.

-

Integration: Integrate the distinct signals corresponding to the formyl (H-C=O) and hydroxyl (O-H) deuterium atoms of formic acid, as well as the signal from the internal standard.

-

Calculation of (D/H) Ratios: The site-specific deuterium-to-hydrogen ratio for each position i, denoted as (D/H)i, is calculated based on the integrated signal areas, the known D/H ratio of the internal standard, and the precise masses of the components.

Data Presentation: Isotopic Fingerprints of Formic Acid

While a comprehensive, publicly available database of site-specific deuterium abundances for formic acid from all possible sources is not yet established, the principles of isotopic fractionation allow us to predict qualitative differences. The following table illustrates hypothetical, yet plausible, variations based on the origin of the formic acid. These values are for illustrative purposes and would need to be determined experimentally for any given sample.

| Source of Formic Acid | Plausible (D/H) Ratio at Formyl (C-H) Position (ppm) | Plausible (D/H) Ratio at Hydroxyl (O-H) Position (ppm) | Rationale for Isotopic Signature |

| Industrial Synthesis (from Methanol) | 130 - 145 | 140 - 155 | The deuterium content will be influenced by the isotopic composition of the methanol and carbon monoxide feedstocks, and the kinetic isotope effects of the carbonylation and hydrolysis steps.[7][8] |

| Biogenic (e.g., Ant Venom) | 110 - 130 | 150 - 165 | Biological pathways often involve enzymatic reactions with significant kinetic isotope effects, potentially leading to a depletion of deuterium at the formyl position. The hydroxyl position will likely be in isotopic equilibrium with the local water, which is typically enriched in deuterium relative to organic hydrogen.[3][4] |

| Atmospheric Photochemical Oxidation | 140 - 160 | 145 - 160 | Formed from the oxidation of volatile organic compounds, the isotopic composition will reflect the source of these precursors and the fractionation associated with atmospheric radical reactions.[3][4] |

Implications for Drug Development and Research

An understanding of the natural abundance of deuterium in formic acid has significant practical applications for the scientific community.

Quality Control of Deuterated Active Pharmaceutical Ingredients (APIs)

In the development of deuterated drugs, where hydrogen is intentionally replaced with deuterium to slow down metabolism (the "Kinetic Isotope Effect"), it is crucial to know the isotopic purity of the final product. Formic acid is often used in purification steps, such as in reversed-phase HPLC. If the formic acid used has a variable or non-standard deuterium content, it could potentially lead to isotopic exchange, particularly at labile sites, compromising the isotopic integrity of the API.

Elucidating Metabolic Pathways

Metabolic studies often use isotopically labeled compounds to trace their fate in biological systems. If formic acid is a metabolite of interest, knowing its baseline, natural isotopic signature is essential. A deviation from this baseline in a biological sample can indicate the specific metabolic pathways that are active.

Mechanistic Studies in Chemistry

The non-statistical distribution of deuterium in formic acid can be used as a mechanistic probe. By analyzing the site-specific deuterium content of products formed in reactions where formic acid is a reactant, one can infer which C-H or O-H bonds were involved in the rate-determining steps of the reaction.

Conclusion: A Call for Isotopic Precision

The natural abundance of deuterium in formic acid is not a fixed constant but a variable signature that reflects its history. For researchers in drug development and other scientific fields, recognizing and measuring this site-specific isotopic distribution is a step towards greater experimental control and deeper mechanistic understanding. The SNIF-NMR technique provides a robust and reliable method to unlock this information, transforming a simple molecule like formic acid into a rich source of chemical and biological intelligence. Adopting this level of isotopic precision is not just good practice; it is a pathway to more robust and reproducible science.

References

-

Glasius, M., et al. (2000). Sources to formic acid studied by carbon isotopic analysis and air mass characterization. Atmospheric Environment, 35(27), 4675-4683. Available at: [Link]

-

Paul, D., et al. (2021). Underrated primary biogenic origin and lifetime of atmospheric formic and acetic acid. Communications Earth & Environment, 2(1), 1-8. Available at: [Link]

-

Fry, B. (2006). Stable Isotope Ecology. Springer. Available at: [Link]

-

Martin, G. J., & Martin, M. L. (1990). Deuterium NMR in the Study of Site-Specific Natural Isotope Fractionation (SNIF-NMR). NMR Basic Principles and Progress, 23, 1-61. Available at: [Link]

-

Coplen, T. B., et al. (2002). Isotope-abundance variations of selected elements (IUPAC Technical Report). Pure and Applied Chemistry, 74(10), 1987-2017. Available at: [Link]

-

Remaud, G. S., et al. (2018). Determination of Site-Specific (Deuterium/Hydrogen) Ratios in Vanillin by 2H-NuclearMagnetic Resonance Spectrometry: Collaborative Study. Journal of AOAC International, 101(5), 1466-1475. Available at: [Link]

-

Facey, G. (2008). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Gans, P., & Gill, J. B. (1984). The Deuterium Isotope Effect on the Dissociation of the Carboxyl Group of Formic Acid. Journal of Solution Chemistry, 13(1), 27-33. Available at: [Link]

-

Singleton, D. A., & Thomas, A. A. (1995). High-Precision Gas-Phase Kinetic Isotope Effects. The Reaction of Formic Acid and Chlorine Atoms. Journal of the American Chemical Society, 117(36), 9357-9358. Available at: [Link]

-

Atri, D., et al. (2021). Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis. Chemical Science, 12(31), 10563-10569. Available at: [Link]

-

Wikipedia contributors. (2024). Formic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Martin, G. J., et al. (1990). 2H-NMR resolution of the methylenic isotopomers of ethanol applied to the study of stereospecific enzyme-catalysed exchange. Chirality, 2(2), 85-9. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Formic acid and formates. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Formic acid. Retrieved from [Link]

-

Martin, G. J., et al. (2001). Natural Deuterium Distribution in Long-Chain Fatty Acids Is Nonstatistical: A Site-Specific Study by Quantitative (2)H NMR Spectroscopy. ChemBioChem, 2(6), 425-431. Available at: [Link]

-

NASA Technical Reports Server. (1986). Isotopic characterisation of prebiotic synthesis of organic material. Available at: [Link]

-

Remaud, G. S., et al. (2017). Determination of site-specific (Deuterium/Hydrogen) ratios in vanillin by 2H-nuclear magnetic resonance spectrometry: collaborative study. Journal of AOAC International, 100(5), 1354-1361. Available at: [Link]

-

Zhang, Y., et al. (2020). Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS. Food Chemistry, 323, 126804. Available at: [Link]

-

Zhang, Y., et al. (2021). Iridium‐Catalyzed Formyl‐Selective Deuteration of Aldehydes. Angewandte Chemie International Edition, 60(16), 8829-8833. Available at: [Link]

-

Akoka, S., et al. (2002). Determination of deuterium isotope ratios by quantitative 2H NMR spectroscopy: the ERETIC method as a generic reference signal. Analytical chemistry, 74(22), 5902-5906. Available at: [Link]

-

Zhang, Y., et al. (2020). Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. Organic letters, 22(15), 6049-6053. Available at: [Link]

Sources

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Deuterium NMR in the Study of Site-Specific Natural Isotope Fractionation ( SNIF-NMR ) | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Underrated primary biogenic origin and lifetime of atmospheric formic and acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 6. Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Commercial sources and availability of high-purity Formic Acid O-d

An In-depth Technical Guide to the Commercial Sources and Availability of High-Purity Deuterated Formic Acid

Introduction: The Role of Deuterium in Formic Acid

Formic acid (HCOOH), the simplest carboxylic acid, is a cornerstone reagent in various scientific disciplines, from serving as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) to acting as a reducing agent in organic synthesis.[1][2][3] The strategic substitution of hydrogen with its stable isotope, deuterium (D), unlocks advanced analytical and synthetic capabilities. Deuterated formic acid, available in several isotopic forms, provides a powerful tool for researchers in drug development, metabolomics, and materials science.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape for high-purity deuterated formic acid. We will delve into the specifications of available products, guide the selection process based on application, and discuss critical handling and storage protocols.

There are three primary forms of deuterated formic acid, distinguished by the position of the deuterium atom(s):

-

Formic acid-d1 (formyl-deuterated): DCOOH

-

Formic acid-d1 (hydroxyl-deuterated): HCOOD

-

Formic acid-d2 (perdeuterated): DCOOD

Each isotopologue offers unique advantages depending on the experimental goal, whether it's for mechanistic studies, as a non-exchangeable internal standard, or as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.

Leading Commercial Suppliers and Product Availability

The market for high-purity deuterated reagents is specialized. A few key suppliers have established a reputation for providing high-quality, isotopically enriched formic acid. The primary suppliers researchers will encounter are Sigma-Aldrich (a subsidiary of Merck), Cambridge Isotope Laboratories, Inc. (CIL), and Carl Roth. These companies provide detailed certificates of analysis (CoA) and specifications for their products.

Core Supplier Offerings

The choice of supplier often depends on the specific isotopic enrichment required, the formulation (neat vs. solution), and the scale of the experiment.

| Supplier | Product Description | Isotopic Purity (Atom % D) | Chemical Purity / Assay | Formulation | CAS Number |

| Sigma-Aldrich | Formic-d acid (DCO₂H) | 98 atom % D | 99% (CP) | 95 wt. % in H₂O | 917-71-5[4] |

| Sigma-Aldrich | Formic acid-d (HCO₂D) | 98 atom % D | 99% (CP) | 95 wt. % in D₂O | 925-94-0[5] |

| Sigma-Aldrich | Formic acid-d₂ (DCO₂D) | 98 atom % D | 99% (CP) | 95 wt. % in D₂O | 920-42-3 |

| Cambridge Isotope Labs | Formic acid (formyl-D) (DCOOH) | 98% | 98% | Neat (<5% H₂O) | 917-71-5[6] |

| Cambridge Isotope Labs | Formic acid (OD) (HCOOD) | 98% | 98% | Neat (<5% D₂O) | 925-94-0[7] |

| Cambridge Isotope Labs | Formic acid-D₂ (DCOOD) | 98% | 98% | Neat (<5% D₂O) | 920-42-3[8][9] |

| Carl ROTH | Formic acid D₂ solution | Not specified, for NMR | Not specified | 95 % solution in D₂O | 920-42-3 |

Navigating Product Specifications: A Scientist's Perspective

Selecting the appropriate deuterated formic acid requires a nuanced understanding of its specifications beyond just the name. The causality behind choosing one product over another is rooted in the demands of the application.

Isotopic Purity (Atom % D)

This value indicates the percentage of molecules that contain a deuterium atom at the specified position(s). For most applications, an isotopic purity of ≥98 atom % D is standard and sufficient.[4] This high enrichment ensures that the signal or mass shift from the deuterated species is dominant and unambiguous. For quantitative applications, such as using deuterated formic acid as an internal standard in mass spectrometry, high isotopic purity is critical for accurate quantification.

Chemical Purity vs. Isotopic Purity

It is crucial to distinguish between chemical and isotopic purity. Chemical purity (typically ≥95% or ≥98%) refers to the percentage of the material that is formic acid (in any isotopic form) versus other chemical entities.[6][8][10] For high-sensitivity applications like LC-MS, high chemical purity is paramount to prevent the introduction of contaminants that could create adducts or elevate baseline noise.[11]

Formulation: Neat vs. Solution

-

Neat Liquids: Offered by suppliers like CIL, neat formic acid-d provides maximum concentration and flexibility for preparing custom solutions.[6][8] However, it is highly corrosive and requires careful handling in a well-ventilated area.

-

Solutions in D₂O or H₂O: Sigma-Aldrich and Carl Roth primarily offer deuterated formic acid as a 95 wt. % solution in either D₂O or H₂O.[4][12] This formulation can be more convenient for direct use, especially in NMR, where D₂O is a common solvent.[12] When choosing a solution, consider the solvent's impact. For experiments monitoring hydroxyl proton exchange, using a D₂O solution of HCOOD is logical. Conversely, if you are studying a reaction in a non-deuterated system, a DCOOH solution in H₂O might be preferable.

Application-Driven Selection Protocol

The choice of which deuterated formic acid to purchase is dictated by the intended experiment. The following decision-making framework, presented as a workflow, can guide researchers to the optimal product.

Caption: A decision tree to guide the selection of the appropriate deuterated formic acid based on the specific scientific application.

Experimental Protocols: An Overview

1. Preparation of an LC-MS Mobile Phase (0.1% Formic Acid-d)

This protocol is standard for reverse-phase chromatography to improve peak shape and provide protons for electrospray ionization.

-

Objective: To prepare 1 L of a 0.1% (v/v) solution of formic acid-d in LC-MS grade water.

-

Methodology:

-

Dispense approximately 990 mL of high-purity, LC-MS grade water into a sterile 1 L glass media bottle.

-

In a chemical fume hood, carefully measure 1 mL of high-purity formic acid-d (e.g., DCOOH, ≥98% chemical purity) using a calibrated pipette.

-

Slowly add the formic acid-d to the water while gently swirling the bottle.

-

Add LC-MS grade water to reach a final volume of 1 L.

-

Cap the bottle and mix thoroughly by inversion.

-

Filter the mobile phase through a 0.22 µm filter to remove any particulates before use.

-

Label the bottle clearly with the contents, concentration, and date of preparation.

-

Causality: Using a deuterated modifier like DCOOH instead of HCOOH results in a mobile phase that is 1 Da heavier. This can be useful in mechanistic studies to track the source of protons during ionization without significantly altering the chromatographic retention time. High chemical purity is essential to prevent contamination of the LC-MS system.[11]

2. Use in NMR Spectroscopy

Deuterated formic acid is often used to study protons that can exchange with the solvent, such as those on amines or alcohols.

-

Objective: To identify exchangeable protons on an analyte using NMR.

-

Methodology:

-

Dissolve the analyte in a standard deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add a small drop of deuterated formic acid (e.g., DCOOD) to the NMR tube.

-

Gently shake the tube and re-acquire the ¹H NMR spectrum.

-

Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH₂) will diminish or disappear in the second spectrum as the protons are replaced by deuterium from the DCOOD. The formyl proton of formic acid itself will appear as a singlet around 8 ppm.[13]

-

Safe Handling and Storage: A Self-Validating System

Trustworthiness in any protocol begins with safety. Deuterated formic acid shares the same hazards as its non-deuterated counterpart: it is flammable, corrosive, and can cause severe skin burns and eye damage.[14]

Safety and Handling Workflow

Caption: A step-by-step workflow outlining the essential safety, handling, and storage procedures for deuterated formic acid.

Key Storage Considerations:

-

Temperature: Store at room temperature as recommended by suppliers.[8]

-

Moisture: Protect from moisture to prevent dilution and potential degradation. The hydroxyl deuterium in HCOOD and DCOOD can exchange with protons from atmospheric water, reducing its isotopic purity over time if not sealed properly.

-

Ventilation: Ensure storage areas are well-ventilated.[14]

By adhering to these protocols, laboratories can ensure the integrity of the reagent and the safety of their personnel, creating a self-validating system of responsible chemical management.

References

-

Formic acid (formyl-D, 98%) <5% H₂O. Cambridge Isotope Laboratories, Inc.[Link]

-

Formic acid-d₂ (D, 98%) <5% D₂O. Cambridge Isotope Laboratories, Inc.[Link]

-

Formic acid (OD, 98%) (<5% D₂O). Cambridge Isotope Laboratories, Inc.[Link]

-

Formic acid D₂ 95 % solution in D₂O. Carl ROTH.[Link]

-

Formic Acid 99-100% High Purity. Univar Solutions.[Link]

-

Industrial Applications of Formic Acid. Knowde.[Link]

-

What is Formic Acid? Monarch Chemicals.[Link]

-

High-Grade Formic Acid with 100% Purity, Affordable Price. TradeIndia.[Link]

-

formic acid suppliers USA. lookchem.[Link]

-

The Versatile Applications of Formic Acid. Oreate AI Blog.[Link]

-

Basic Chemicals: What is the Main Use of Formic Acid? HONRY CHEMICAL.[Link]

-

Formic Acid 90-95% Solution Supplier. CORECHEM Inc.[Link]

-

Surprising Uses of Formic Acid Revealed. Tradeasia International.[Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Human Metabolome Database.[Link]

-

Formic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.[Link]

-

Formic Acid, 99.0+%, Wasteless Bio. Wasteless Bio.[Link]

-

Safe use and Handling of Liquid Formic Acid. MiteGone.[Link]

-

Formic acid D 95 % solution in D₂O. Carl ROTH.[Link]

-

Formic Acid, 99.0+%, Optima™ LC/MS Grade, Fisher Chemical. Astor Scientific.[Link]

Sources

- 1. Formic Acid Industrial Applications - Methanoic Acid- HCOOH [periodical.knowde.com]

- 2. Formic Acid | Thermo Fisher Scientific [thermofisher.com]

- 3. Formic Acid | Fisher Scientific [fishersci.com]